N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-5-7-14(8-6-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDCMSUTJPEGU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method leverages the nucleophilicity of the piperidine nitrogen. A pre-formed acetylated piperidine intermediate undergoes substitution with (S)-2-aminopropionyl chloride. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane (DCM), with yields reaching 80–91% under optimized conditions.
Stepwise Synthesis
-
Intermediate Preparation : 4-(Ethylamino)piperidine is acetylated using acetic anhydride in DCM, yielding N-ethyl-N-(piperidin-4-yl)acetamide (87% yield).
-
Substitution Reaction : The intermediate reacts with (S)-2-aminopropionyl chloride at −10°C to 25°C. TEA scavenges HCl, driving the reaction to completion within 24 hours.
Critical Parameters :
-
Slow addition of the acyl chloride minimizes exothermic side reactions.
-
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.
Multi-Step Synthesis via Intermediate Formation
Azide-Mediated Coupling
Adapting methodologies from quinoxaline derivatives, an azide intermediate is generated in situ from hydrazides and sodium nitrite in acetic acid. This intermediate couples with the piperidine-ethylacetamide backbone under Staudinger conditions, yielding the target compound in 70–75% yield.
Oxidative Functionalization
Inspired by indole derivative syntheses, a late-stage oxidation step introduces the acetamide group. Using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide/sodium tungstate, the piperidine ring is functionalized, followed by alkylation with ethyl bromide. This route achieves 68% overall yield but requires stringent temperature control (−5°C to 25°C).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Amidation-Alkylation | 65–72% | >90% | Moderate | High |
| Nucleophilic Substitution | 80–91% | >95% | High | Moderate |
| Azide Coupling | 70–75% | 85–90% | Low | Very High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide (CAS: 1354018-18-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The following are key mechanisms identified in research:
- Receptor Binding : The compound may exhibit affinity for opioid receptors, similar to other piperidine derivatives, which could influence pain modulation and analgesic effects.
- Cytotoxicity : Preliminary studies indicate that derivatives of piperidine compounds can induce cytotoxic effects in cancer cell lines, suggesting potential anti-cancer properties .
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to downstream biological effects.
Pharmacological Effects
Research has highlighted several biological activities associated with this compound:
1. Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of piperidine derivatives on multiple hematological cancer cell lines. It was found that certain modifications to the piperidine structure enhanced cytotoxicity and promoted apoptosis through upregulation of key apoptotic markers . This suggests that this compound could be further explored as a potential anti-cancer agent.
2. Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinity of this compound with various target proteins involved in cancer progression. Results indicated significant interactions with proteins associated with apoptosis and cell cycle regulation, providing a mechanistic basis for its observed biological activities .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamide?
- Methodological Answer : The synthesis of piperidine-based acetamides typically involves multi-step reactions. For example, analogous compounds like IPPA (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via condensation of piperidine precursors with acylating agents (e.g., phenoxyacetic acid) under controlled pH and temperature . For the target compound, a plausible route includes:
Step 1 : Coupling (S)-2-aminopropionic acid to piperidin-4-yl-ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt).
Step 2 : Acetylation of the secondary amine using acetic anhydride.
Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical .
Q. How is structural characterization performed to confirm the compound’s identity and enantiomeric purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks. For chiral centers, NOESY or COSY can confirm stereochemistry .
- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated vs. observed m/z).
- Chiral HPLC : To confirm enantiomeric purity, use a chiral stationary phase (e.g., Chiralpak® columns) with a mobile phase optimized for polar functional groups .
Q. What in vitro assays are appropriate for preliminary pharmacological evaluation?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or 5-HT1A receptors) using tritiated ligands (e.g., [³H]DAMGO) to assess affinity .
- Enzyme Inhibition : Screen against acetylcholinesterase or kinases using fluorogenic substrates (e.g., acetylthiocholine for AChE) .
- Cellular Toxicity : MTT assays in HEK293 or SH-SY5Y cells to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or receptor isoforms. Strategies include:
- Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) or electrophysiology (e.g., patch-clamp for ion channel targets) .
- Species-Specific Receptors : Compare results across human vs. rodent receptor subtypes to identify interspecies variability .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain affinity differences (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. What computational approaches predict pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate absorption, CYP450 metabolism, and blood-brain barrier permeability. Key parameters include LogP (optimal range: 1–3) and polar surface area (<90 Ų) .
- Metabolite Identification : Use in silico platforms (e.g., Meteor Nexus) to predict Phase I/II metabolites, followed by in vitro validation with liver microsomes .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target receptors?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., ethyl vs. isopropyl groups) to assess steric and electronic effects on selectivity .
- Covalent Docking : Identify key binding pocket residues (e.g., opioid receptor transmembrane domains) using X-ray crystallography data of homologous proteins .
- Selectivity Profiling : Screen against panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) to identify off-target interactions .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
